
1-苯乙烯基萘
描述
1-Styrylnaphthalene is a chemical compound with the CAS Number: 2043-00-7 . It has a molecular weight of 230.31 and its molecular formula is C18H14 . It is used for research and development purposes .
Molecular Structure Analysis
The 1-Styrylnaphthalene molecule contains a total of 34 bonds. There are 20 non-H bond(s), 18 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 17 aromatic bond(s), 3 six-membered ring(s), and 1 ten-membered ring(s) .Chemical Reactions Analysis
A study on the rotational isomerism in trans-1,2-diarylethylenes, including styrylnaphthalenes, has been conducted. The study found evidence for the existence of two rotational, s-trans and s-cis, isomers in solutions of trans-2-styrylnaphthalene .Physical And Chemical Properties Analysis
1-Styrylnaphthalene is a solid at 20 degrees Celsius . It appears as a light orange to yellow to green powder or crystal . Its melting point ranges from 68.0 to 72.0 degrees Celsius .科学研究应用
量子化学研究
1-苯乙烯基萘 (1SN) 及其衍生物已使用量子化学方法进行了广泛的研究。Budyka 和 Oshkin (2007) 使用半经验和 DFT 方法探索了 1SN 及其氮杂衍生物的中性和质子化形式的结构。他们发现这些化合物的平面度和扭转角存在显着差异,这对于理解它们的电子性质和反应性至关重要 (Budyka & Oshkin, 2007)。Budyka (2012) 的另一项研究检查了 1SN 的势能面 (PES),揭示了对其光环化过程的见解,并表明单光子 E-异构体到 DHP 的光环化不需要激发 Z-异构体的参与 (Budyka, 2012)。
光化学行为
对包括 1SN 在内的反式苯乙烯基萘的光化学行为的研究揭示了其激发态中的复杂动力学。Aloisi 等人 (2008) 进行了皮秒吸收测量,确定了不同溶剂中的双指数衰减,这突出了该分子的复杂光化学行为 (Aloisi 等人,2008)。
光反应
1SN 及其异构体的光反应一直是人们感兴趣的话题。Mazzucato 和 Spalletti (2009) 研究了 n-苯乙烯基萘顺式 (Z) 异构体的光反应,提供了对异构化和环化光反应的见解。他们的发现突出了构象平衡对这些反应的影响 (Mazzucato & Spalletti, 2009)。
三重态光敏剂
Huang 等人 (2012) 探索了与 1-苯乙烯基萘相关的 C60-苯乙烯基 Bodipy 二联体的用途,作为无重原子有机三重态光敏剂。他们的研究结果表明这些化合物在光氧化过程中具有巨大潜力 (Huang 等人,2012)。
模板控制组装
Mei 等人 (2007) 展示了使用与 1-苯乙烯基萘在结构上相关的 1,8-联吡啶萘模板,对固态中不饱和二羧酸进行超分子组织。这项研究有助于理解模板控制的自组装及其在材料科学中的应用 (Mei 等人,2007)。
合成应用
Wagh 和 Bhanage (2015) 报告了一种使用可回收离子液体从苯乙烯氧化物合成 2-苯基萘的高效方案。这项研究突出了 1-苯乙烯基萘衍生物在有机合成和绿色化学中的应用 (Wagh & Bhanage, 2015)。
手性荧光传感器开发
Tumambac 和 Wolf (2005) 在不对称反应的对映选择性荧光分析中使用了手性 1,8-联吡啶萘 N,N'-二氧化物,其结构类似于 1-苯乙烯基萘。他们的工作证明了此类化合物在开发手性荧光传感器中的潜力 (Tumambac & Wolf, 2005)。
安全和危害
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Relevant Papers
作用机制
Target of Action
1-Styrylnaphthalene is a reactive light-sensitive material . It has been shown to be an active oxygen species (AOS) and has been shown to react with silver ions in a kinetic study
Mode of Action
The mode of action of 1-Styrylnaphthalene involves its photophysical properties . It undergoes photoisomerization, a process where the molecule changes its structure when exposed to light . This process involves the transformation between two isomers, trans and cis . The photoisomerization mechanism involves two mechanisms: a triplet mechanism predominant below room temperature and a singlet mechanism favored in ethanol and/or at higher temperatures .
Biochemical Pathways
Given its photophysical properties and its role as an active oxygen species (aos), it can be inferred that it may influence pathways related to light response and oxidative stress .
Pharmacokinetics
Understanding these properties is crucial for predicting the bioavailability and potential therapeutic applications of a compound .
Result of Action
The molecular and cellular effects of 1-Styrylnaphthalene’s action are primarily related to its photophysical properties and its role as an active oxygen species (AOS) . Its ability to undergo photoisomerization could potentially be harnessed in applications such as the development of light-responsive materials . As an AOS, 1-Styrylnaphthalene could potentially influence cellular processes related to oxidative stress .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature and solvent can affect the photoisomerization of 1-Styrylnaphthalene . Additionally, the presence of other molecules, such as silver ions, can influence its reactivity .
生化分析
Biochemical Properties
1-Styrylnaphthalene has been shown to be an active oxygen species (AOS) and has been shown to react with silver ions in a kinetic study . The AOS properties of 1-Styrylnaphthalene have led to its use as a polymerization initiator for epidermal growth factor (EGF), which can enhance the cell proliferation response to EGF .
Cellular Effects
1-Styrylnaphthalene has been demonstrated to enhance the cell proliferation response to EGF . This suggests that 1-Styrylnaphthalene may have significant effects on cellular processes, particularly those related to cell proliferation and growth.
Molecular Mechanism
Its role as an active oxygen species suggests that it may interact with various biomolecules in the cell, potentially influencing their function or activity .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of 1-Styrylnaphthalene in animal models
属性
IUPAC Name |
1-[(E)-2-phenylethenyl]naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-2-7-15(8-3-1)13-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-14H/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVDMWIHZMXKFR-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2840-87-1 | |
| Record name | NSC91576 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the basic structure of 1-Styrylnaphthalene and how does it relate to its photochemical behavior?
A1: 1-Styrylnaphthalene consists of a naphthalene ring connected to a benzene ring by an ethylene bridge (C=C). This trans-1,2-diarylethylene structure is crucial for its photochemical properties, especially trans-cis isomerization upon light absorption.
Q2: How does the presence of substituents on the benzene ring affect 1-Styrylnaphthalene's photoisomerization?
A2: Studies have shown that introducing halogen atoms like chlorine or bromine at the para position of the benzene ring (forming Cl-1-StN and Br-1-StN) influences the photoisomerization efficiency. [] Specifically, Br-1-StN exhibits a more prominent contribution from triplet state twisting to the trans-cis isomerization process, especially at lower temperatures. []
Q3: Does the surrounding environment impact the photochemical reactions of 1-Styrylnaphthalene?
A3: Yes, solvent properties and viscosity significantly affect 1-StN's photochemistry. [, ] Increasing solvent viscosity hinders torsional relaxation in the excited state, leading to emission primarily from molecules retaining the absorbing state geometry. [] This results in excitation wavelength-dependent emission spectra, particularly noticeable at high viscosities. [] Additionally, polar solvents can lower the torsional energy barrier, favoring the trans-cis photoisomerization process. []
Q4: What are the primary competing pathways for the excited state energy of 1-Styrylnaphthalene?
A4: Upon excitation, 1-StN exhibits several competing de-excitation pathways. These include fluorescence, intersystem crossing to the triplet state, and twisting around the central double bond. [] Notably, at elevated temperatures, twisting in the singlet excited state effectively competes with fluorescence and intersystem crossing. []
Q5: What is the significance of understanding the potential energy surface (PES) of 1-Styrylnaphthalene?
A5: Computational studies utilizing methods like PM3 and PM3-CI(2x2) help map the PES for the ground (S0) and first excited singlet state (S1) of 1-StN. [] This analysis reveals the minimum energy path for the photocyclization reaction, showing that the reaction can occur directly from the trans (E) isomer without requiring the intermediate formation of the cis (Z) isomer. []
Q6: Does the incorporation of a nitrogen atom within the aromatic system influence the photophysical properties of 1-StN?
A6: Replacing a carbon atom with nitrogen in either the naphthalene or benzene ring (creating aza-analogues) impacts the excited state behavior. [] These aza derivatives generally display weaker fluorescence and increased reactivity compared to the parent 1-StN. [] This difference is attributed to the nitrogen atom influencing factors such as radiative decay and intramolecular interactions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



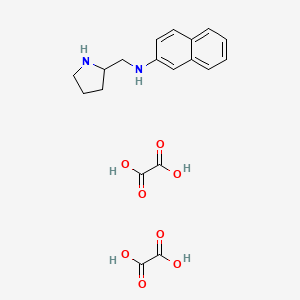
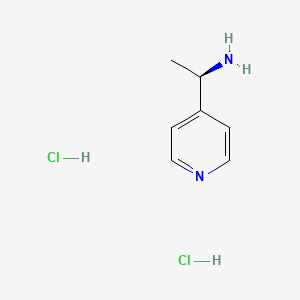
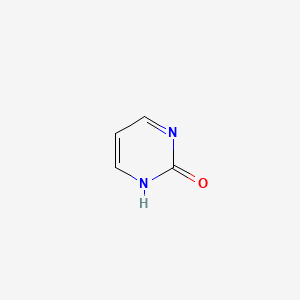



![1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B3024176.png)
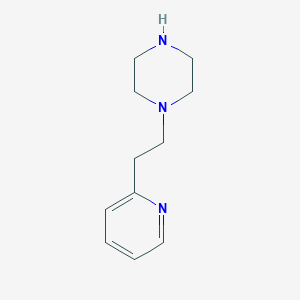
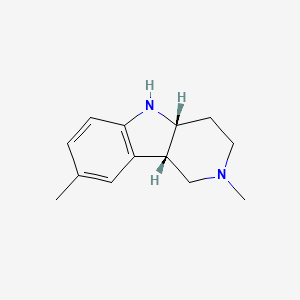


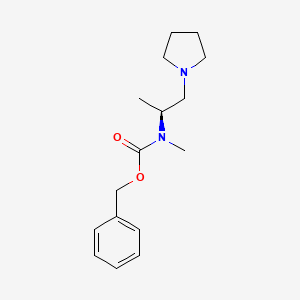
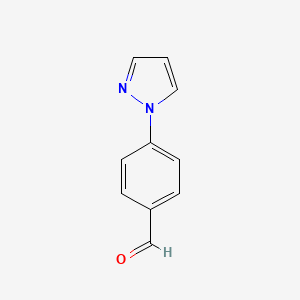
![1H-pyrazolo[3,4-c]pyridine](/img/structure/B3024187.png)